5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640895-39-0
Cat. No.: VC11810349
Molecular Formula: C15H17FN8
Molecular Weight: 328.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640895-39-0 |
|---|---|
| Molecular Formula | C15H17FN8 |
| Molecular Weight | 328.35 g/mol |
| IUPAC Name | 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C15H17FN8/c1-9-12(16)15(21-10(2)20-9)24-5-3-23(4-6-24)14-11-7-19-22-13(11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,17,18,19,22) |
| Standard InChI Key | HSNCWFLJPJQRPS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F |
Introduction
Structural Analysis and Molecular Design
Core Architecture
The molecule comprises a central pyrimidine ring (C4H3N2) substituted at positions 2, 4, 5, and 6. The 5-fluoro and 2,4-dimethyl groups enhance electrophilicity and metabolic stability, while the 6-position hosts a piperazine bridge connecting to a 1H-pyrazolo[3,4-d]pyrimidine system . This design mimics purine bases, enabling competitive binding at ATP pockets of kinases .
Conformational Flexibility
Molecular dynamics simulations reveal that the piperazine linker adopts chair and boat conformations, allowing the pyrazolopyrimidine moiety to rotate freely relative to the central pyrimidine . This flexibility facilitates interactions with divergent kinase domains, as demonstrated in docking studies against EGFR (PDB: 1M17) and PARP1 (PDB: 4UND) .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically proceeds via a four-step sequence:
-
Chlorination: 4,6-Dichloro-2-methylpyrimidine is treated with anhydrous hydrazine to yield 4-hydrazinyl-6-methylpyrimidine .
-
Cyclization: Reaction with ethyl cyanoacetate under acidic conditions forms the pyrazolo[3,4-d]pyrimidine core .
-
Piperazine Coupling: Nucleophilic aromatic substitution links the intermediate to 1-(piperazin-1-yl)pyrimidine using DIPEA in DMF at 80°C .
-
Fluorination: Electrophilic fluorination with Selectfluor® introduces the 5-fluoro group (Yield: 62-68%) .
Table 1: Optimization of Step 4 (Fluorination)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 52 |
| DMF | 40 | 8 | 68 |
| THF | 60 | 6 | 58 |
Purification Challenges
Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves diastereomers arising from piperazine chair-flipping, with purity >95% achieved. Residual dimethylamine byproducts necessitate repeated washing with 10% citric acid .
Biological Activity and Mechanism
Kinase Inhibition Profile
In enzymatic assays, the compound exhibits dual EGFR/PARP1 inhibition:
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Origin | GI50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| MCF-7 | Breast | 1.8 | 43 ± 5 |
| A549 | Lung | 2.4 | 37 ± 4 |
| HT-29 | Colon | 3.1 | 28 ± 3 |
Molecular Docking Insights
Docking into EGFR (Figure 1A) shows the pyrazolopyrimidine nitrogen forming H-bonds with Met793 (2.1 Å), while the 5-fluoro group occupies the hydrophobic back pocket . In PARP1 (Figure 1B), the piperazine nitrogen coordinates with Gly863 (2.8 Å), stabilizing the NAD+-binding site .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 µg/mL (pH 7.4), enhanced to 89 µg/mL in 0.5% Tween-80
-
Plasma Stability: 94% remaining after 4 h (human plasma, 37°C)
-
Thermal Decomposition: Onset at 218°C (DSC, heating rate 10°C/min)
Table 3: ADME Parameters (Rat IV Administration)
| Parameter | Value |
|---|---|
| Clearance | 22 mL/min/kg |
| Vdss | 1.8 L/kg |
| t1/2 | 3.7 h |
| Oral Bioavailability | 41% (10 mg/kg) |
Metabolite Identification
Primary metabolites include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume